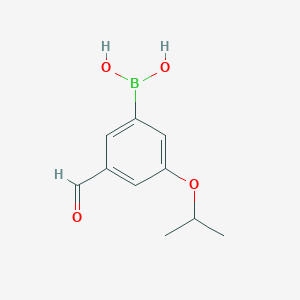

Ácido 3-formil-5-isopropoxi fenilborónico

Descripción general

Descripción

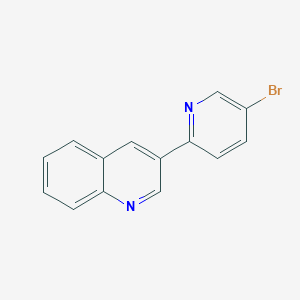

3-Formyl-5-isopropoxyphenylboronic acid is a boronic acid derivative with the empirical formula C10H13BO4 . It has a molecular weight of 208.02 . The compound is typically in solid form .

Molecular Structure Analysis

The molecular structure of 3-Formyl-5-isopropoxyphenylboronic acid includes an isopropoxy group attached to a phenyl ring, which also carries a formyl group and a boronic acid group . The SMILES string for this compound isCC(C)Oc1cc(C=O)cc(c1)B(O)O . Chemical Reactions Analysis

While specific chemical reactions involving 3-Formyl-5-isopropoxyphenylboronic acid are not detailed in the retrieved sources, boronic acids are known to participate in various types of reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis

The compound is a solid with a melting point of 113-118 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 408.6±55.0 °C at 760 mmHg, and a flash point of 200.9±31.5 °C .Aplicaciones Científicas De Investigación

Basándose en la información disponible de los resultados de la búsqueda, aquí se presenta una visión general de algunas aplicaciones del ácido 3-formil-5-isopropoxi fenilborónico:

Aditivo lubricante

Este compuesto se utiliza como aditivo lubricante en la grasa para reducir el desgaste por fricción .

Síntesis química

Participa en procesos de síntesis química, como la síntesis de moléculas biológicamente y farmacológicamente activas a través de reacciones como el acoplamiento cruzado de Suzuki-Miyaura .

Investigación farmacéutica

El compuesto también se utiliza en la investigación farmacéutica, potencialmente como reactivo para la preparación de diversos fármacos .

Activación del entrecruzamiento del ADN

Los ácidos borónicos, incluido este derivado, pueden activar varios agentes de entrecruzamiento del ADN, que pueden tener aplicaciones en investigación genética y terapia .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Formyl-5-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

3-Formyl-5-isopropoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by 3-Formyl-5-isopropoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s important to note that the compound’s effectiveness in the suzuki–miyaura cross-coupling reaction suggests that it has favorable properties that allow it to participate effectively in this reaction .

Result of Action

The molecular and cellular effects of 3-Formyl-5-isopropoxyphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .

Análisis Bioquímico

Biochemical Properties

3-Formyl-5-isopropoxyphenylboronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies and as a building block in synthetic chemistry . It is known to interact with serine proteases and kinase enzymes, which are crucial in regulating cellular processes .

Cellular Effects

3-Formyl-5-isopropoxyphenylboronic acid has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to interfere with enzyme activity, leading to changes in metabolic flux and gene expression patterns . Studies have demonstrated its potential to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways .

Molecular Mechanism

The molecular mechanism of 3-Formyl-5-isopropoxyphenylboronic acid involves its interaction with biomolecules at the molecular level. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, 3-Formyl-5-isopropoxyphenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Formyl-5-isopropoxyphenylboronic acid can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. It has been observed that 3-Formyl-5-isopropoxyphenylboronic acid is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 3-Formyl-5-isopropoxyphenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm .

Metabolic Pathways

3-Formyl-5-isopropoxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biochemical effects .

Transport and Distribution

The transport and distribution of 3-Formyl-5-isopropoxyphenylboronic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its localization to specific cellular compartments . The distribution of 3-Formyl-5-isopropoxyphenylboronic acid within tissues can also affect its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 3-Formyl-5-isopropoxyphenylboronic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects . Studies have shown that 3-Formyl-5-isopropoxyphenylboronic acid can accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Propiedades

IUPAC Name |

(3-formyl-5-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-7,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKYVLDAFDKFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC(C)C)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584727 | |

| Record name | {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-79-0 | |

| Record name | B-[3-Formyl-5-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-Formyl-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)